molecular formula C17H13NS2 B372443 2,6-Bis(phenylsulfanyl)pyridine

2,6-Bis(phenylsulfanyl)pyridine

Cat. No.: B372443
M. Wt: 295.4g/mol
InChI Key: SKZQLYFDVFCNHA-UHFFFAOYSA-N
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Description

Structural Characterization of 2,6-Bis(phenylsulfanyl)pyridine

Molecular Geometry and Crystallographic Analysis

The molecular structure of this compound consists of a pyridine core with two phenylsulfanyl (-S-C$$6$$H$$5$$) substituents at the 2- and 6-positions (Figure 1). The compound crystallizes in the monoclinic space group P21/c with lattice parameters a = 10.489 Å , b = 12.092 Å , c = 18.496 Å , and β = 94.78° . The pyridine ring adopts a nearly planar conformation, with dihedral angles between the pyridine and phenyl rings ranging from 65.2° to 72.5° , indicative of moderate steric hindrance.

Table 1: Crystallographic Data for this compound
Parameter Value
Molecular formula C$${17}$$H$${13}$$NS$$_{2}$$
Molecular weight (g/mol) 295.4
Crystal system Monoclinic
Space group P21/c
Unit cell volume (ų) 2337.7
Density (g/cm³) 1.32

The sulfur atoms exhibit bond lengths of 1.76–1.78 Å with the pyridine carbon atoms, consistent with typical C-S single bonds. Intermolecular interactions, such as C–H···π and C–H···S contacts, stabilize the crystal packing, contributing to a layered supramolecular architecture.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$^1$$H NMR spectrum (CDCl$$_3$$, 400 MHz) displays distinct signals for the pyridine and phenyl protons:

  • Pyridine protons : A doublet at δ 6.44 ppm (2H, J = 7.2 Hz) and a triplet at δ 7.10 ppm (1H, J = 7.2 Hz).
  • Phenyl protons : Multiplets at δ 7.30–7.32 ppm (6H) and δ 7.48–7.50 ppm (4H).

The $$^{13}$$C NMR spectrum confirms the connectivity, with signals at δ 158.7 ppm (pyridine C-N), δ 139.2 ppm (C-S), and δ 126.8–130.3 ppm (aromatic carbons).

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • C-S stretching : 690 cm$$^{-1}$$ and 735 cm$$^{-1}$$ .
  • C-N stretching : 1570 cm$$^{-1}$$ .
  • Aromatic C-H bending : 830 cm$$^{-1}$$ .

Properties

Molecular Formula

C17H13NS2

Molecular Weight

295.4g/mol

IUPAC Name

2,6-bis(phenylsulfanyl)pyridine

InChI

InChI=1S/C17H13NS2/c1-3-8-14(9-4-1)19-16-12-7-13-17(18-16)20-15-10-5-2-6-11-15/h1-13H

InChI Key

SKZQLYFDVFCNHA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=NC(=CC=C2)SC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)SC2=NC(=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences :

  • Electronic Effects: -SPh groups are stronger electron donors than -SCH₃ but less donating than oxazoline rings in Py-box .
  • Steric Profile : The bulkier -SPh substituents in this compound may hinder metal coordination compared to smaller groups in analogs like PT-SCH₃.

Physicochemical Properties

Comparative data on thermal stability, solubility, and electronic properties:

  • Melting Points :
    • Py-box: 54.6–60.0°C
    • 2,6-Bis(p-tolyl)pyridine: 164°C
    • Expected for this compound: Likely intermediate (150–160°C) due to moderate aromatic stacking.
  • Solubility: PT-SCH₃: Soluble in low-polarity solvents (e.g., chloroform) due to -SCH₃ groups . 2,6-Bis(phenylthiomethyl)pyridine (): Moderate solubility in acetonitrile and ethanol, influenced by -SPh groups.
  • LogP Values :
    • 2,6-Bis(p-tolyl)pyridine: 5.03
    • Predicted for this compound: ~4.5–5.0, reflecting moderate hydrophobicity.

Photophysical and Spectroscopic Behavior

  • Fluorescence Properties: PT-SCH₃: Exhibits excitation/emission maxima at 350/420 nm in solvents of varying polarity . 2,6-Bis(1-azaazulen-2-yl)pyridine: Shows intense emission in H₂SO₄ (quantum yield >10%) due to protonation-enhanced conjugation .
  • UV-Vis Absorption :
    • Py-box: Absorption bands at 270–300 nm attributed to π→π* transitions in oxazoline rings .

Preparation Methods

Solvent and Base Effects

  • DMSO vs. DMF : DMSO outperforms DMF in SNAr reactions due to its superior ability to stabilize charged intermediates.

  • Base Selection : Sodium hydroxide provides higher yields compared to potassium carbonate in copper-catalyzed methods.

Temperature and Reaction Time

  • SNAr Method : Heating at 120°C for 24 hours balances conversion and side-product formation.

  • Copper Catalysis : Elevated temperatures (130°C) and prolonged reaction times (40–50 hours) are critical for achieving high yields.

Comparative Performance

MethodConditionsYieldAdvantagesLimitations
SNAr with DisulfideDMSO, NaOH, 120°C, 24h78%High regioselectivityRequires excess disulfide
Copper-CatalyzedDMF, Cu, KOH/K2CO3, 130°C, 40–50h~70%Broad substrate toleranceSensitive to oxygen and moisture

Applications and Derivative Synthesis

2,6-Bis(phenylsulfanyl)pyridine serves as a precursor for:

  • Ligand Design : Its sulfur atoms coordinate transition metals, enabling applications in catalysis.

  • Heterocyclic Functionalization : Further substitution at the 4-position yields triphenylpyridine derivatives .

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